molecular formula C13H11NO4 B8334734 Dimethyl 2-(4-cyanobenzylidene)malonate

Dimethyl 2-(4-cyanobenzylidene)malonate

Cat. No.: B8334734
M. Wt: 245.23 g/mol
InChI Key: ADSIIKFMDOFKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(4-cyanobenzylidene)malonate is an arylidene malonate derivative characterized by a benzylidene moiety substituted with a cyano group at the para position. This compound belongs to a broader class of Knoevenagel adducts, which are widely utilized as intermediates in organic synthesis, particularly for constructing trisubstituted alkenes and heterocycles . The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated ester system, making it reactive in conjugate additions and cyclization reactions.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

dimethyl 2-[(4-cyanophenyl)methylidene]propanedioate

InChI

InChI=1S/C13H11NO4/c1-17-12(15)11(13(16)18-2)7-9-3-5-10(8-14)6-4-9/h3-7H,1-2H3

InChI Key

ADSIIKFMDOFKSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Spectroscopic Comparisons

NMR Spectral Features

Key ¹H NMR shifts for the benzylidene proton (CH=) and aromatic protons reflect substituent electronic effects:

Compound δ (CH=, ppm) Aromatic Proton Shifts (ppm) Reference
Dimethyl 2-(4-fluorobenzylidene)malonate 7.74 7.50–7.38 (m, 2H), 7.09 (m, 2H)
Dimethyl 2-(4-chlorobenzylidene)malonate 7.73 7.37 (s, 4H)
Dimethyl 2-(4-methylbenzylidene)malonate N/A Dihedral angles: 18.6° (malonate chain)
Dimethyl 2-(4-nitrobenzylidene)malononitrile - 8.04 (d, J = 8.3 Hz, 2H), 7.48 (d, 2H)
  • Crystallographic data for the 4-methyl analog reveals dihedral angles of 18.6° between the malonate chain and benzene ring, suggesting moderate planarity . The cyano group’s linear geometry may reduce steric interactions, enhancing planarity and π-conjugation.
Participation in Multicomponent Reactions

Arylidene malonates serve as precursors for heterocycles. For example:

  • Dimethyl 2-(2,4-diamino-3-cyanochromeno[2,3-b]pyridin-5-yl)malonate is synthesized via a one-pot reaction involving salicylaldehyde, malononitrile, and dimethyl malonate .
  • Nitro-substituted analogs are used in spirocyclic and chromene derivatives .

The cyano group in the target compound may facilitate nucleophilic attacks or cycloadditions, enabling access to nitrogen-containing heterocycles.

Industrial and Regulatory Considerations

  • Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a certified reference material compliant with USP/EMA standards .
  • Market analyses highlight growing demand for substituted malonates in pharmaceuticals and agrochemicals .

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